molecular formula C12H13N5O4 B1212832 1,N6-Ethenoadenosine CAS No. 39007-51-7

1,N6-Ethenoadenosine

Cat. No.: B1212832
CAS No.: 39007-51-7
M. Wt: 291.26 g/mol
InChI Key: LRPBXXZUPUBCAP-WOUKDFQISA-N
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Description

1,N6-Ethenoadenosine (1,N6-EA) is an important intermediate in the biosynthesis of purine nucleotides and plays an essential role in the regulation of cell growth, proliferation, and differentiation. It is a naturally occurring modified adenosine derivative and a key intermediate in the biosynthesis of purine nucleotides. 1,N6-EA has been extensively studied in recent years due to its potential therapeutic applications in the treatment of many diseases, including cancer.

Scientific Research Applications

  • Synthesis and Chemistry of Nucleoside Analogs 1,N6-Ethenoadenosine is a key component in the synthesis and chemistry of nucleoside analogs with an additional fused heterocyclic ring, known as "etheno" type. These analogs, including this compound, have applications in antiviral and anticancer treatments as pro-nucleosides of biologically active nucleoside analogs (Jahnz-Wechmann et al., 2016).

  • Molecular Studies and Structural Analysis Ethenoadenosine undergoes unique chemical transformations, such as ring-opening in aqueous solutions, and has been studied for its tautomeric forms and intramolecular bonding characteristics. These studies contribute to the understanding of nucleoside behavior and stability under various conditions (Mäki et al., 2001).

  • Fluorescence Probes in Biochemistry and Molecular Biology this compound derivatives are utilized as fluorescence probes, aiding in research areas like mutation diagnosis. Their strong emissions under specific conditions make them valuable tools in molecular biology (Kobori et al., 2009).

  • Nucleic Acids Research and DNA Adducts Study Research on this compound includes exploring its role as a DNA adduct. Studies on its base-pairing specificity and mutagenic nature contribute to understanding DNA damage and the mutagenic process in cells (Sahu et al., 2014).

  • Therapeutic Applications in Oligonucleotide Synthesis Modifications of this compound are explored for incorporation into oligonucleotides, which has implications in therapeutic applications, particularly in designing nucleotide-based drugs (Koissi & Lönnberg, 2007).

  • Investigations in Enzyme Binding and Activity The binding characteristics of this compound with enzymes, like myosin, have been investigated. Understanding these interactions is crucial for insights into biochemical processes and potential drug targets (Grazi et al., 2001).

  • Metal-Mediated Base Pairing in DNA Studies have shown that this compound can form dinuclear metal-mediated base pairs in DNA, contributing to the understanding of DNA structure and potential applications in nanotechnology and materials science (Mandal et al., 2017).

Safety and Hazards

1,N6-Ethenoadenosine can cause nausea and vomiting at higher exposures . Chronic exposure may lead to unconsciousness .

Biochemical Analysis

Biochemical Properties

1,N6-Ethenoadenosine plays a significant role in biochemical reactions, particularly in the context of DNA damage and repair mechanisms. It interacts with various enzymes and proteins, including DNA polymerases and glycosylases. For instance, this compound is recognized and excised by the enzyme AlkB in Escherichia coli, which repairs the DNA by removing the adduct . Additionally, it has been shown to interact with protein kinase systems, although no significant biological difference was observed between cyclic adenosine 3’,5’-monophosphate and its fluorescent analog, this compound cyclic 3’,5’-monophosphate .

Cellular Effects

This compound has profound effects on cellular processes, particularly in terms of genomic stability. It can promote replication stress and genomic instability by generating extensive frameshifts during translesion synthesis, mediated by human DNA polymerase . This can lead to mutagenic potential and alter the reading frame in mRNA transcripts, contributing to genomic instability . Furthermore, this compound has been implicated in various diseases due to its ability to diminish genome integrity .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. It can act as a reverse transcriptase in the presence of damaged ribonucleotides, favoring the addition of deoxypurines opposite the adduct . The compound is also recognized by RNase H2, although it has limited incision activity across the lesion, leading to the persistence of the DNA adduct . This persistence can result in mutagenic outcomes and genomic instability.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound can generate extensive frameshifts during translesion synthesis, leading to genomic instability . The stability and degradation of this compound in DNA can influence its long-term effects on cellular function. For example, the persistence of the adduct in DNA can lead to prolonged genomic instability and potential mutagenic outcomes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses of the compound have been associated with increased mutagenic potential and genomic instability . In Escherichia coli, this compound was found to be highly mutagenic, causing predominantly A→T transversion mutations . These findings suggest that the compound’s effects are dose-dependent, with higher doses leading to more pronounced adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to DNA repair and damage. It is generated endogenously by lipid peroxidation and exogenously by exposure to environmental carcinogens . The compound is recognized and excised by DNA glycosylases, such as AlkB in Escherichia coli, which play a crucial role in repairing the DNA adduct . The metabolism of this compound involves its recognition and removal by specific enzymes, contributing to the maintenance of genomic stability.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be recognized by specific transporters and binding proteins that facilitate its localization and accumulation in certain cellular compartments . The compound’s distribution within cells can influence its activity and function, particularly in the context of DNA damage and repair processes.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its role in DNA damage and repair mechanisms.

Properties

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O4/c18-3-6-8(19)9(20)12(21-6)17-5-14-7-10-13-1-2-16(10)4-15-11(7)17/h1-2,4-6,8-9,12,18-20H,3H2/t6-,8-,9-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRPBXXZUPUBCAP-WOUKDFQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=NC3=C(C2=N1)N=CN3C4C(C(C(O4)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN2C=NC3=C(C2=N1)N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40959846
Record name 3-Pentofuranosyl-3H-imidazo[2,1-i]purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40959846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39007-51-7
Record name 1,N(6)-Ethenoadenosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039007517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Pentofuranosyl-3H-imidazo[2,1-i]purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40959846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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